

# Experimental Protocol for NMR Analysis

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## Compound Focus: Suberic anhydride

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This protocol is adapted from methodologies used for the structural analysis of norbornene dicarboxylic anhydride derivatives [1]. It provides a robust framework for acquiring and interpreting the NMR spectra of anhydrides like **suberic anhydride**.

## 1. Sample Preparation

- **Solvent:** Use deuterated chloroform ( $\text{CDCl}_3$ ) [1].
- **Concentration:** Typically 5-25 mM, depending on molecular weight and spectrometer sensitivity [1].
- **Reference Standard:** Reference all chemical shifts ( $\delta$ ) to the residual  $\text{CHCl}_3$  peak in  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and to the  $\text{CDCl}_3$  triplet at 77.16 ppm for  $^{13}\text{C}$  NMR [1].

**2. Data Acquisition** The following experiments should be performed on a spectrometer (e.g., Bruker Avance III 400 MHz or higher) [1].

- **$^1\text{H}$  NMR:** This is the fundamental experiment for identifying proton environments.
- **$^{13}\text{C}$  NMR and APT (Attached Proton Test):** APT helps distinguish between  $\text{CH}_3/\text{CH}$  (positive signals) and  $\text{CH}_2/\text{quaternary C}$  (negative signals).
- **2D Experiments:**
  - **COSY (Correlation Spectroscopy):** Identifies protons that are coupled to each other through 2-3 bonds [1].
  - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  nuclei. This is crucial for assigning which protons are attached to which carbon atoms [1].
  - **HMBC (Heteronuclear Multiple Bond Correlation):** Detects long-range  $^1\text{H}$ - $^{13}\text{C}$  couplings (over 2-3 bonds), essential for establishing the connectivity of the molecular skeleton, including the carbonyl carbons [1].

### 3. Data Processing

- Use software like Mnova for processing.
- Apply **exponential apodization** to improve the signal-to-noise ratio for 1D spectra.
- Use **sin-bell** ( $0^\circ$ ) apodization for COSY and HMBC, and **sin-square** ( $90^\circ$ ) for HSQC when processing 2D spectra [1].
- Perform baseline correction using algorithms like the Whittaker smoother [1].

## Comparative NMR Data for Anhydrides

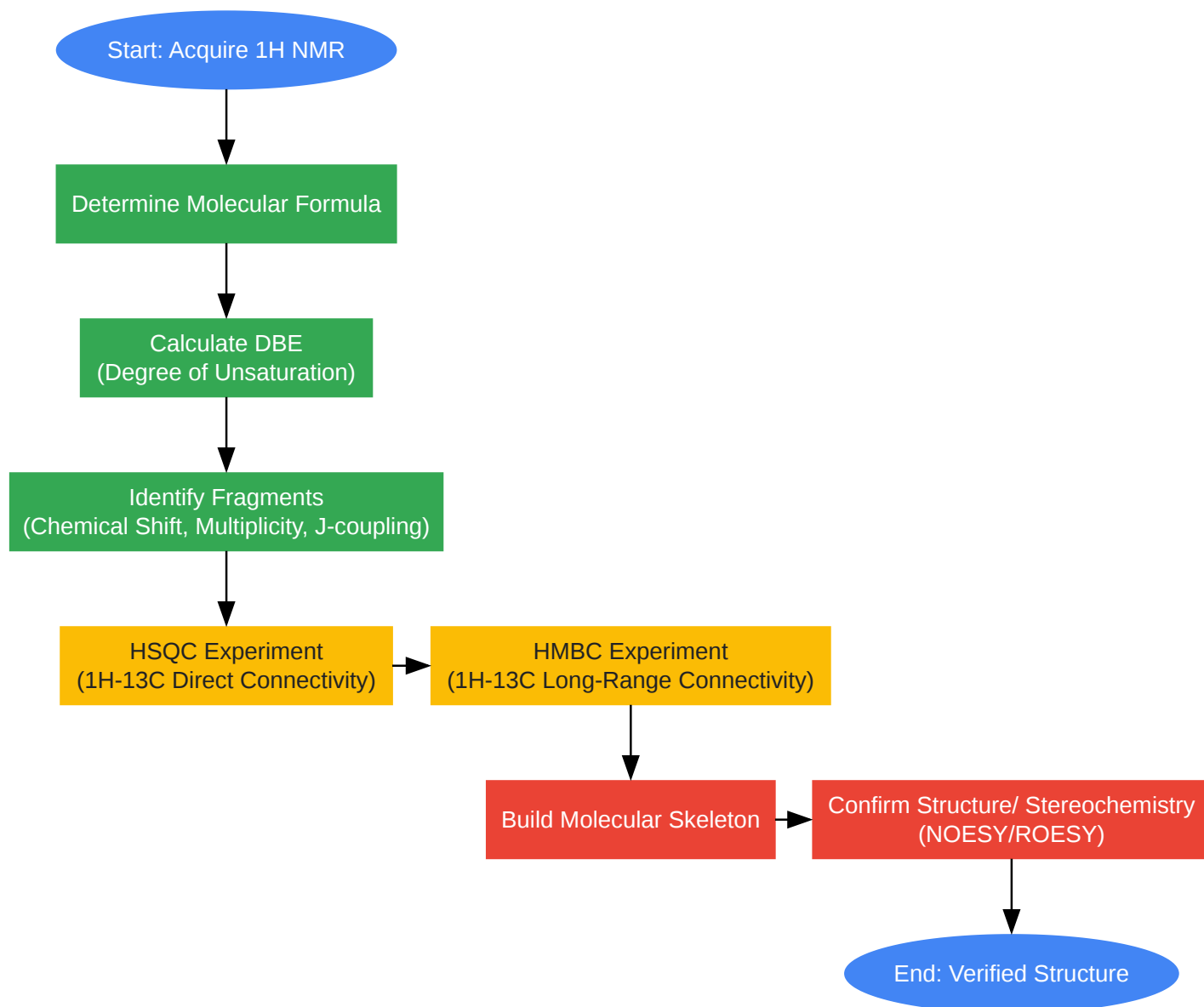
The table below summarizes  $^{13}\text{C}$  NMR chemical shifts for related aliphatic anhydrides, which can serve as a reference for predicting signals for **suberic anhydride**.

Compound Name	Molecular Formula	Carbonyl Carbon (C=O) $\delta$ (ppm)	Methylene Carbon (-CH <sub>2</sub> -) $\delta$ (ppm)	Methyl Carbon (-CH <sub>3</sub> ) $\delta$ (ppm)	Source
Butyric Anhydride	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	Not specified	~ 27.0, ~ 42.0 ( $\alpha$ -CH <sub>2</sub> ) ~ 18.0 ( $\beta$ -CH <sub>2</sub> )	~ 13.0 (terminal -CH <sub>3</sub> )	[2]
Acetic Anhydride	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	~ 167-170	Not present	~ 20	[3]

> **Note on Suberic Anhydride:** Suberic acid is a 1,8-octanedioic acid (HOOC-(CH<sub>2</sub>)<sub>6</sub>-COOH). Its cyclic anhydride form is expected to show a characteristic carbonyl shift in the region of **165-180 ppm**. The methylene carbons in the ring are likely to be deshielded ( $\alpha$ -CH<sub>2</sub>, expected ~20-35 ppm), while the methylene chains further from the ring ( $\beta$ ,  $\gamma$ -CH<sub>2</sub>) would appear more shielded (~25-30 ppm) [3].

## Workflow for Structural Confirmation

The following diagram outlines a logical workflow for the unequivocal structural determination of an unknown compound using NMR spectroscopy, based on standard interpretation strategies [3] [1].



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This workflow is a standard approach for structural elucidation. The process begins with 1D NMR analysis and progressively uses more complex 2D experiments to piece together the molecular structure [3].

## Key Principles for NMR Interpretation

- **Chemical Shift ( $\delta$ ):** This is a dimensionless unit expressed in parts per million (ppm) that indicates the electronic environment of a nucleus. It is calculated relative to a standard compound like

Tetramethylsilane (TMS) [4] [5]. For anhydrides, the carbonyl carbons and nearby protons are strongly deshielded due to the electron-withdrawing oxygen atoms.

- **Spin-Spin Splitting (J-coupling):** This occurs between nuclei separated by few bonds (typically  $\leq 3$  bonds for  $^1\text{H}$ - $^1\text{H}$  coupling) and causes signal splitting. The multiplicity (e.g., triplet, quartet) follows the  **$n+1$  rule**, where  $n$  is the number of equivalent coupled protons [5] [3].
- **Spectral Interpretation Strategy:** A systematic approach involves determining the molecular formula, calculating the degree of unsaturation, identifying fragments from chemical shifts and coupling patterns, and finally assembling the molecular skeleton using 2D correlation data [3].

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## References

1. Introducing Complex NMR Mixtures at the Undergraduate Level... [article.sapub.org]
2. Butyric anhydride (106-31-0)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
3. NMR - Interpretation - Chemistry LibreTexts [chem.libretexts.org]
4. sciencedirect.com/topics/chemistry/ nmr - data [sciencedirect.com]
5. Spectroscopy Principles, Interpreting an... | Technology Networks NMR [technologynetworks.com]

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